Receptor Occupancy: Low-Affinity Binding of PACAP(28-38) Versus High-Affinity Full-Length PACAP
In competition binding assays using 125I-labeled PACAP on NCI-H838 non-small cell lung cancer cells, the isolated C-terminal fragment PACAP(28-38) exhibited low affinity for PACAP receptors, whereas full-length PACAP-38 and PACAP-27 displayed high affinity [1]. The fragment's low receptor occupancy contrasts sharply with the high-affinity binding (Kd = 1 nM) of the parent peptide, establishing PACAP(28-38) as a weak competitor and a useful tool for negative control or for probing the minimal binding determinants of the PACAP C-terminus.
| Evidence Dimension | Relative receptor binding affinity (rank order inhibition of 125I-PACAP binding) |
|---|---|
| Target Compound Data | Low affinity (ranked below moderate-affinity PACAP(6-38)) |
| Comparator Or Baseline | PACAP-38 and PACAP-27: High affinity (Kd = 1 nM for PACAP binding) |
| Quantified Difference | Qualitative rank order: High affinity (PACAP-38, PACAP-27) > Moderate affinity (PACAP(6-38)) > Low affinity (VIP, PACAP(28-38), PACAP(16-38)) |
| Conditions | NCI-H838 human non-small cell lung cancer cell membranes; 125I-PACAP radioligand competition binding |
Why This Matters
This low-affinity profile uniquely qualifies PACAP(28-38) as a control for experiments requiring minimal receptor engagement, enabling researchers to discriminate between receptor-dependent and receptor-independent effects of the C-terminal sequence.
- [1] Zia F, Fagarasan M, Bitar K, Coy DH, Pisegna JR, Wank SA, Moody TW. Pituitary adenylate cyclase activating peptide receptors regulate the growth of non-small cell lung cancer cells. Cancer Res. 1995 Nov 1;55(21):4886-91. View Source
